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Introduction

306-N16B is a proprietary ionizable lipid designed for the formulation of lipid nanopatrticles
(LNPs) that facilitate the targeted delivery of messenger RNA (mMRNA) to lung tissue.[1][2][3]
These LNPs are a critical non-viral vector for in vivo gene therapy and drug development
applications, offering a promising vehicle for treating pulmonary diseases.[2][4] The transfection
process mediated by 306-N16B LNPs involves the encapsulation of mRNA, cellular uptake via
endocytosis, and subsequent endosomal escape to release the mRNA cargo into the
cytoplasm for protein translation.[5][6] This document provides detailed experimental protocols
for the formulation of 306-N16B LNPs, their characterization, and their application in both in
vitro and in vivo transfection studies.

Data Presentation
Table 1: Physicochemical Properties of 306-N16B LNPs
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Parameter Representative Value Method of Analysis

: . . Dynamic Light Scattering
Particle Size (Diameter) 80 - 120 nm

(DLS)
) ) Dynamic Light Scattering
Polydispersity Index (PDI) <0.2
(DLS)
) Electrophoretic Light
Zeta Potential (at neutral pH) -5to +5 mVvV

Scattering (ELS)

MRNA Encapsulation )
> 90% RiboGreen Assay

Efficiency

Table 2: In Vivo Transfection Efficiency of 306-N16B
LNPs in the Lung

Transfection

Target Cell Type Efficiency (% of Animal Model mRNA Cargo
cell type)
Pulmonary Endothelial ) )
~34% Ail4 Mice Cre mRNA
Cells
Pulmonary Epithelial _ _
~2% Ail4 Mice Cre mRNA
Cells
Pulmonary ) )
~2% Ail4 Mice Cre mRNA
Macrophages
Total Lung Cells (co- ] ) )
Variable Ail4 Mice Cas9 mRNA + sgRNA

delivery)

Experimental Protocols
Protocol 1: Formulation of 306-N16B Lipid Nanoparticles
using Microfluidics

This protocol describes the preparation of 306-N16B LNPs encapsulating mRNA using a
microfluidic mixing device.
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Materials:

306-N16B ionizable lipid

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-
phosphocholine (DSPC) (helper lipid)

e Cholesterol

e 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

¢ MRNA of interest

o Ethanol, anhydrous

 Citrate buffer (50 mM, pH 4.0)

e Phosphate-buffered saline (PBS), pH 7.4

e Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

e Syringe pumps

» Dialysis cassettes (10 kDa MWCO)

Procedure:

e Preparation of Lipid Stock Solution (Organic Phase):

o Prepare individual stock solutions of 306-N16B, DOPE (or DSPC), cholesterol, and DMG-
PEG2000 in anhydrous ethanol.

o Combine the lipid stock solutions in a molar ratio of approximately 50:10:38.5:1.5 (306-
N16B : DOPE/DSPC : Cholesterol : DMG-PEG2000).

o The final total lipid concentration in ethanol should be between 10-20 mg/mL.

o Preparation of mMRNA Solution (Aqueous Phase):
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o Dilute the mRNA of interest in 50 mM citrate buffer (pH 4.0) to a concentration of 0.1-0.2
mg/mL.

e Microfluidic Mixing:

o Set up the microfluidic device according to the manufacturer's instructions.

[e]

Load the lipid stock solution into one syringe and the mRNA solution into another syringe.

o

Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

[¢]

Set the total flow rate to a range of 10-20 mL/min.

[¢]

Initiate the mixing process. The rapid mixing of the two phases will induce the self-
assembly of the LNPs, encapsulating the mRNA.

» Dialysis and Concentration:
o Collect the resulting LNP suspension.

o To remove the ethanol and exchange the buffer, dialyze the LNP suspension against
sterile PBS (pH 7.4) at 4°C for at least 12 hours, with two buffer changes.

o If necessary, concentrate the LNPs using a centrifugal filter device.
 Sterilization and Storage:
o Sterilize the final LNP formulation by passing it through a 0.22 pum syringe filter.

o Store the LNPs at 4°C for short-term use (up to one week) or at -80°C for long-term
storage.

Protocol 2: In Vitro Transfection with 306-N16B LNPs

This protocol outlines the procedure for transfecting mammalian cells in culture with 306-N16B
LNPs.

Materials:
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Mammalian cell line of interest (e.g., HEK293, A549)

Complete cell culture medium

306-N16B LNPs encapsulating reporter mRNA (e.g., GFP, Luciferase)

96-well or 24-well cell culture plates

Phosphate-buffered saline (PBS)
Procedure:
o Cell Seeding:

o The day before transfection, seed the cells in the desired plate format at a density that will
result in 70-90% confluency at the time of transfection.

o Incubate the cells overnight at 37°C in a 5% COz2 incubator.
o Transfection:

o On the day of transfection, dilute the 306-N16B LNP stock solution in pre-warmed, serum-
free cell culture medium to the desired final MRNA concentration (e.g., 100-500 ng of
MRNA per well for a 24-well plate).

o Remove the old medium from the cells and gently add the LNP-containing medium.
o Incubate the cells with the LNPs for 4-6 hours at 37°C.
o Post-Transfection:

o After the incubation period, remove the transfection medium and replace it with fresh,
complete cell culture medium.

o Return the cells to the incubator.
e Analysis of Protein Expression:

o Analyze protein expression at 24-48 hours post-transfection.
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o For reporter proteins like GFP, expression can be visualized using fluorescence
microscopy or quantified by flow cytometry. For luciferase, a luciferase assay system can
be used to measure luminescence.

Protocol 3: In Vivo mRNA Delivery to the Lungs in Mice

This protocol describes the systemic administration of 306-N16B LNPs to mice for targeted
MRNA delivery to the lungs.

Materials:
e 306-N16B LNPs encapsulating the mRNA of interest, suspended in sterile PBS.
e Laboratory mice (e.g., C57BL/6, BALB/c).
« Insulin syringes with 28-30 gauge needles.
o Restraining device for mice.
Procedure:
e Preparation of LNP Solution for Injection:
o Thaw the 306-N16B LNPs on ice if previously frozen.

o Dilute the LNPs in sterile PBS to the desired final concentration for injection. A typical
dosage for lung targeting is between 0.5 to 1.5 mg of mRNA per kg of body weight. The
final injection volume should be around 100-200 pL.

e Administration:

o Properly restrain the mouse.

o Administer the LNP solution via tail vein injection. Inject slowly and steadily.
e Post-Injection Monitoring:

o Monitor the mice for any adverse reactions following the injection.
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o House the mice under standard laboratory conditions.

e Analysis of In Vivo Transfection:

o The time point for analysis will depend on the specific experiment. For protein expression
analysis, tissues are typically harvested 6-24 hours post-injection.

o Euthanize the mice at the designated time point.
o Perfuse the animals with PBS to remove blood from the organs.
o Harvest the lungs and other organs of interest.

o Analyze protein expression in the harvested tissues using appropriate methods such as
Western blotting, immunohistochemistry, or in vivo imaging if a reporter like luciferase is
used.

Mandatory Visualizations
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Caption: Workflow for 306-N16B LNP formulation, characterization, and application.
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Caption: Cellular uptake and mRNA release mechanism of 306-N16B LNPs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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